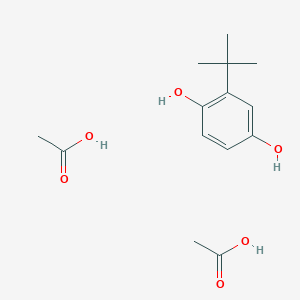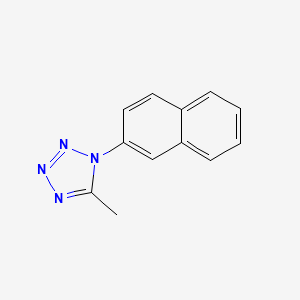![molecular formula C15H23Cl2N2O2P B14001205 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine CAS No. 18228-81-4](/img/structure/B14001205.png)
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl and phenylmethoxy groups attached to a phosphoryl-substituted ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphoryl intermediate: This could involve the reaction of a suitable phosphorylating agent with a precursor molecule.
Introduction of the chloroethyl group: This step might involve the use of chloroethylamine or a similar reagent under controlled conditions.
Attachment of the phenylmethoxy group: This could be achieved through nucleophilic substitution reactions, often using phenylmethanol derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents to modify the functional groups.
Reduction: Reducing agents could be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phosphoryl oxides, while substitution reactions could introduce new alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine could have several scientific research applications:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine analogs: Compounds with similar structures but different substituents.
Phosphoryl-substituted ethanamines: Compounds with variations in the phosphoryl group or the ethanamine backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which could confer unique chemical and biological properties.
Propiedades
Número CAS |
18228-81-4 |
|---|---|
Fórmula molecular |
C15H23Cl2N2O2P |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[phenylmethoxy(pyrrolidin-1-yl)phosphoryl]ethanamine |
InChI |
InChI=1S/C15H23Cl2N2O2P/c16-8-12-19(13-9-17)22(20,18-10-4-5-11-18)21-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2 |
Clave InChI |
UHMLJABDFBVUCX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)P(=O)(N(CCCl)CCCl)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
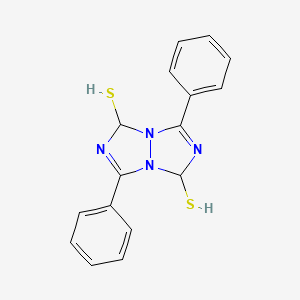
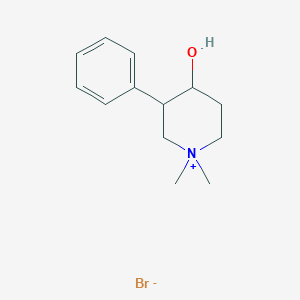


![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
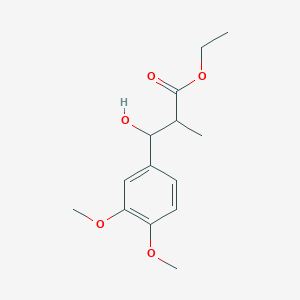

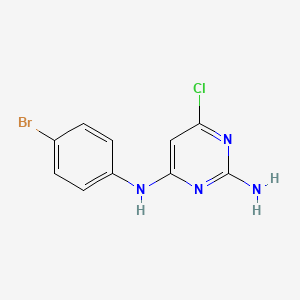

![Diethyl (6-hydroxybicyclo[3.1.0]hexan-6-yl)propanedioate](/img/structure/B14001179.png)
